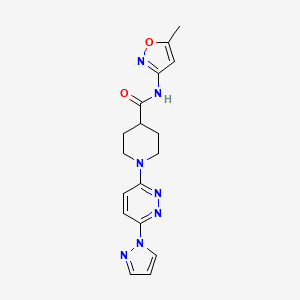

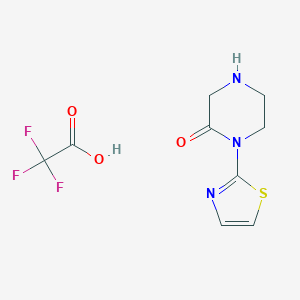

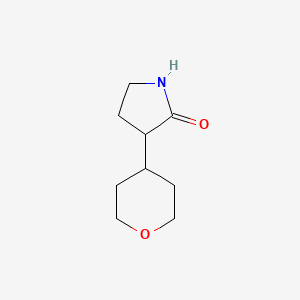

Ethyl 1-(3-methoxyisoxazole-5-carbonyl)piperidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . It’s commonly found in many commercially available drugs . Ethyl (S)- (+)-3-Piperidinecarboxylate is a related compound with the molecular formula C8H15NO2 .

Synthesis Analysis

Isoxazole synthesis often involves eco-friendly synthetic strategies . The Knoevenagel condensation followed by intramolecular cyclization is a popular approach for the synthesis of 3-substituted coumarin derivatives .Molecular Structure Analysis

The molecular structure of related compounds can be determined through techniques like X-ray diffraction analysis . Density functional theory (DFT) calculations can also be used to optimize the molecular structure .Chemical Reactions Analysis

The condensation of ethyl cyanoacetate and salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can be determined using various techniques. For instance, Ethyl (S)- (+)-3-Piperidinecarboxylate has a molecular weight of 157.213 g/mol .Scientific Research Applications

Inhibitor of Acetylcholinesterase (AChE) :

- A compound structurally similar to Ethyl 1-(3-methoxyisoxazole-5-carbonyl)piperidine-3-carboxylate, 6-Methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, has been identified as a high affinity reversible inhibitor of AChE. However, its suitability for in vivo imaging studies of AChE in the mammalian brain was questioned due to uniform regional brain distribution (Brown-Proctor et al., 1999).

Microwave-Assisted Amidation :

- Research involving the microwave-assisted treatment of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with primary aliphatic amines, including piperidine, led to the synthesis of corresponding carboxamides (Milosevic et al., 2015).

Synthesis of Novel N-fused Heterocycles :

- An efficient method for synthesizing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups has been developed, demonstrating the compound's utility in preparing new heterocyclic products (Ghaedi et al., 2015).

Palladium-Catalyzed Aminocarbonylation :

- Piperidines with ester functionality, such as ethyl nipecotate, have been used as N-nucleophiles in the palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes. This process resulted in the formation of carboxamide and ketocarboxamide compounds (Takács et al., 2014).

Synthesis of Schiff and Mannich Bases of Isatin Derivatives :

- Ethyl imidate hydrochlorides were synthesized and treated with hydrazine hydrate, leading to the formation of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. The addition of isatin and 5-chloroisatin to these compounds formed Schiff bases, and N-Mannich bases of these compounds were synthesized by reacting with formaldehyde and piperidine (Bekircan & Bektaş, 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 1-(3-methoxy-1,2-oxazole-5-carbonyl)piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5/c1-3-19-13(17)9-5-4-6-15(8-9)12(16)10-7-11(18-2)14-20-10/h7,9H,3-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKHIZFTZAHZGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=NO2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide](/img/structure/B2697311.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B2697313.png)

![5-[(2-Chloro-4-nitrophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2697322.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2697325.png)

![2-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2697327.png)